N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide is a synthetic organic compound featuring a tetrahydroquinoline core modified with an ethanesulfonyl group at the 1-position and a 3-methoxybenzamide moiety at the 6-position. The ethanesulfonyl group contributes to electron-withdrawing effects and metabolic stability, while the 3-methoxybenzamide moiety may influence binding interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-26(23,24)21-11-5-7-14-12-16(9-10-18(14)21)20-19(22)15-6-4-8-17(13-15)25-2/h4,6,8-10,12-13H,3,5,7,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJKDHUACHCJJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions
Oxidation: : Potentially involving oxidative cleavage or modification of the tetrahydroquinoline ring.
Reduction: : Reductive amination can modify the amide or sulfonyl groups.
Substitution: : Halogenation, nitration, or sulfonation can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Utilize reagents like potassium permanganate or chromic acid.
Reduction: : Employ reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C).
Substitution: : Use electrophiles like bromine or nitronium ions under controlled temperatures.
Major Products
Oxidation: : Formation of quinoline derivatives.
Reduction: : Formation of more reduced tetrahydroquinoline analogs.
Substitution: : Variously substituted benzenes or quinolines.
Chemistry
Study of reaction mechanisms.
Intermediate in organic synthesis for more complex molecules.
Biology
Potential biological activities, such as enzyme inhibition or receptor modulation studies.
Medicine
Exploration as a pharmacophore for designing novel therapeutic agents, given its structural resemblance to bioactive molecules.
Industry
Utilized in the development of advanced materials or as a precursor in polymer synthesis.
Mechanism of Action
Similar Compounds
N-(1-ethylsulfonyl)-tetrahydroquinolin-6-yl-4-methoxybenzamide: .
N-(1-methanesulfonyl)-tetrahydroquinolin-6-yl-3-methoxybenzamide: .
Comparison Highlights
Uniqueness lies in the ethanesulfonyl group, which might confer distinct reactivity and binding characteristics.
Comparison of biological activity, potency, and selectivity across similar compounds reveals nuanced differences beneficial for tailored applications.
This should give you a comprehensive overview of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide. Fascinating stuff, isn't it?
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs, emphasizing substituent variations and their impact on molecular properties:
*Note: The target compound’s molecular formula and weight are inferred from structural analogs.
Key Differences and Unique Features
- Substituent Effects: Methoxy vs. Ethanesulfonyl vs. Acetyl: Ethanesulfonyl derivatives are more metabolically stable than acetylated counterparts (), reducing susceptibility to esterase-mediated degradation . Halogenation: Chloro or fluorine substituents () enhance electrophilicity and binding to hydrophobic enzyme pockets, which may improve potency but could increase toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
